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Compound of Interest

Compound Name: (S)-(+)-2-Pentanol

Cat. No.: B1587225

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-
Pentanol, tailored for researchers, scientists, and professionals in drug development. It
includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-(+)-2-Pentanol. Note that
the NMR spectra of enantiomers are identical in a non-chiral solvent; therefore, the data
presented for 2-Pentanol is applicable to the (S)-(+) enantiomer.

Table 1: *H NMR Spectroscopic Data for 2-Pentanol

Assignment Chemical Shift (ppm)
A 3.786

B 2.66

C 1.441t01.36

D 1.172

E 0.923

Solvent: CDCls, Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1]
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Table 2: 13C NMR Spectroscopic Data for 2-Pentanol

The Human Metabolome Database provides an experimental 3C NMR spectrum for 2-Pentanol
in CDCls at a frequency of 25.16 MHz.[2]

Table 3: IR Spectroscopic Data for (S)-(+)-2-Pentanol

Wavenumber (cm~12) Description

3500-3200 O-H stretch (broad, strong)[3]
2960-2850 sp3 C-H stretch[4]

1260-1050 C-O stretch (strong)[3]

Note: The NIST WebBook provides a gas-phase IR spectrum for (S)-(+)-2-Pentanol.[5] The
values in the table are characteristic ranges for alcohols.

Table 4: Mass Spectrometry Data for (S)-(+)-2-Pentanol

m/z Interpretation

88 Molecular lon (M*)

73 [M - CH3]*

70 [M - H20]*

55 [CaH7]*

45 Base Peak, [CH3CHOH]*

lonization Method: Electron lonization. Data sourced from the NIST WebBook and interpreted
based on typical alcohol fragmentation patterns.[6][7]

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like (S)-(+)-2-
Pentanol involves sample preparation, data acquisition using various spectroscopic
techniques, and subsequent data analysis to elucidate the molecular structure.
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General Spectroscopic Analysis Workflow
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Caption: A diagram illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).[8]

e Sample Preparation:

o Dissolve approximately 5-10 mg of (S)-(+)-2-Pentanol in about 0.5-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:

o Place the NMR tube into the spectrometer's probe.
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o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
o Acquire the *H NMR spectrum using a single 90° pulse.[8]

o Acquire the 3C NMR spectrum.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the resulting spectrum and reference it to the residual solvent peak or an internal
standard (e.g., Tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum to determine proton ratios.

3.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]
o Sample Preparation (Neat Liquid):

o Place a drop of the neat (S)-(+)-2-Pentanol liquid sample between two salt plates (e.g.,
NaCl or KBr).

o Gently press the plates together to form a thin liquid film.
» Data Acquisition:
o Record a background spectrum of the empty sample compartment.[9]
o Place the sample holder with the salt plates into the spectrometer's beam path.
o Acquire the sample spectrum over a typical range of 4000-400 cm~1.[4]

» Data Processing:
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o The instrument software automatically ratios the sample spectrum against the background
spectrum to generate the transmittance or absorbance spectrum.

o Analyze the spectrum for characteristic absorption bands corresponding to functional
groups. For alcohols, the key absorptions are the broad O-H stretch (around 3500-3200
cm~1) and the C-O stretch (around 1260-1050 cm~1).[3]

3.3 Mass Spectrometry (MS)
» Objective: To determine the molecular weight and fragmentation pattern of the molecule.

e Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.[10]

o Sample Introduction and lonization (Electron lonization - El):
o Inject a dilute solution of (S)-(+)-2-Pentanol into the GC, which vaporizes the sample.
o The vaporized sample enters the ion source of the mass spectrometer.

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and their abundance is recorded.

o A mass spectrum is generated, plotting ion abundance versus m/z.

e Data Analysis:
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o ldentify the molecular ion peak (M*) to determine the molecular weight. For alcohols, this
peak may be weak or absent.[7]

o Analyze the fragmentation pattern. Common fragmentations for alcohols include a-
cleavage and dehydration (loss of water, M-18).[7] The base peak for 2-pentanol is often
at m/z 45, resulting from a-cleavage.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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